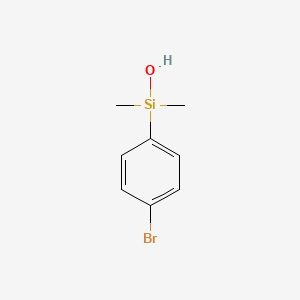

(4-Bromophenyl)(dimethyl)silanol

Description

(4-Bromophenyl)(dimethyl)silanol is an organosilicon compound characterized by a dimethylsilanol group attached to a 4-bromophenyl substituent. Its structure, (4-BrC₆H₄)Si(CH₃)₂OH, combines the electron-withdrawing bromine atom with a reactive silanol (-SiOH) group. The bromophenyl group enhances stability and directs reactivity in aromatic substitution reactions, while the silanol group enables hydrogen bonding and coordination chemistry .

Properties

IUPAC Name |

(4-bromophenyl)-hydroxy-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrOSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWBWPVZJWOBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30775517 | |

| Record name | (4-Bromophenyl)(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30775517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18246-02-1 | |

| Record name | (4-Bromophenyl)(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30775517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromophenyl)(dimethyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of (4-bromophenyl)dimethylchlorosilane. The reaction typically proceeds as follows: [ \text{(4-Bromophenyl)dimethylchlorosilane} + \text{H}_2\text{O} \rightarrow \text{this compound} + \text{HCl} ] This reaction is usually carried out in an aqueous medium under controlled conditions to ensure complete hydrolysis and to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrolysis processes using specialized equipment to handle the reactants and products efficiently. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(dimethyl)silanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form silanones.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Oxidation: Silanones and other oxidized silicon compounds.

Reduction: (4-Phenyl)(dimethyl)silanol.

Substitution: Various substituted phenylsilanols depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(dimethyl)silanol has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

Industry: It is used in the production of specialty silicones and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(dimethyl)silanol exerts its effects depends on the specific reaction or application. In general, the silicon atom can form strong bonds with oxygen, carbon, and other elements, allowing for diverse chemical transformations. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between (4-Bromophenyl)(dimethyl)silanol and analogous compounds:

Reactivity in Cross-Coupling Reactions

- Arylsilanolates vs. Alkenyl/Alkynyl Silanolates: Arylsilanolates, including this compound derivatives, exhibit lower reactivity compared to alkenyl or alkynyl silanolates. For example, dimethyl(4-trifluorotolyl)silanol showed poor selectivity (54% yield) when coupled with 4-bromoanisole, likely due to steric and electronic effects of the CF₃ group .

- Optimization Requirements: Successful cross-coupling of this compound analogs often requires bases like Cs₂CO₃, hydrated conditions (3.0 equiv H₂O), and ligands (e.g., dppb) to suppress homocoupling .

- Heterocyclic Silanolates: N-Boc-dimethyl(2-indolyl)silanol demonstrates high reactivity with aryl iodides but forms byproducts with electron-deficient substrates. This contrasts with bromophenyl silanols, where electron-withdrawing substituents may necessitate tailored conditions .

Key Research Findings

- Substituent Effects : Electron-withdrawing groups (e.g., Br, CF₃) on the aryl ring reduce cross-coupling efficiency unless reaction conditions are optimized (e.g., hydrated Cs₂CO₃) .

- Silanol vs. Silane: The hydroxyl group in silanols enhances catalytic interactions but may complicate storage and handling. Silanes like bis(4-bromophenyl)dimethylsilane offer greater stability for silanization .

- Heterocyclic vs. Aromatic Silanols: Indole-derived silanols exhibit broader substrate scope in cross-coupling but are prone to side reactions, unlike bromophenyl silanols, which show predictable regioselectivity .

Biological Activity

(4-Bromophenyl)(dimethyl)silanol is an organosilicon compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.

Chemical Structure and Properties

This compound consists of a bromophenyl group attached to a dimethylsilanol moiety. The general structure can be represented as follows:

This structure contributes to its unique chemical properties, which may influence its biological activities.

Biological Activity Overview

Research indicates that silanol compounds, including this compound, exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Activity

One of the significant areas of interest is the anticancer potential of silanol derivatives. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases (G1 or G2/M) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Related compound | MDA-MB-231 | 12.15 | Cell cycle arrest |

Antimicrobial Activity

Silanols have also been studied for their antimicrobial properties. Research indicates that some silanol derivatives possess significant bactericidal activity against a range of pathogens. For example, studies on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Anticancer Study : A study investigated the effects of silanol derivatives on MCF-7 cells, revealing that these compounds could induce apoptosis and inhibit cell proliferation effectively.

- Antimicrobial Assessment : Another study focused on the antimicrobial properties of silanol compounds, demonstrating their effectiveness against various bacterial strains.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular targets. For instance, molecular docking studies suggest that silanol groups can enhance binding affinity to specific proteins involved in signaling pathways related to cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.